molecular formula C22H32N4OSi B115086 7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine CAS No. 821794-84-7

7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine

Cat. No. B115086
M. Wt: 396.6 g/mol
InChI Key: RFVMOIGQWBIQRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of tert-Butyldimethylsilyl chloride , which is a white solid with a melting point of 86-89℃ and a boiling point of 128℃ . It is soluble in most organic solvents and is typically used in CH2Cl2, THF, and DMF .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrrolo[2,3-d]pyrimidine scaffolds are pivotal in medicinal and pharmaceutical industries due to their extensive synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. These catalysts allow for a broad range of applicability in developing lead molecules, demonstrating the scaffold's significance in drug development (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The pyrimidine ring, part of the pyrrolo[2,3-d]pyrimidine structure, plays a critical role in the development of optoelectronic materials. Quinazolines and pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been used to create novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). These materials exhibit significant potential in photo- and electroluminescence, highlighting the versatility of pyrimidine-containing compounds in advancing technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Derivatives of pyrimidines, akin to the core structure in the compound of interest, serve as exquisite materials for optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications. This utility extends their application beyond synthetic chemistry into the realms of sensor technology and materials science, showcasing the broad applicability of pyrimidine derivatives in scientific research (Jindal & Kaur, 2021).

N-Heterocycle Synthesis

The tert-butyldimethylsilyloxy group, often used as a protective group in synthetic organic chemistry, facilitates the synthesis of N-heterocycles, including pyrrolo[2,3-d]pyrimidine derivatives. These methodologies offer access to a diverse array of structurally complex piperidines, pyrrolidines, and azetidines, underscoring the importance of protective groups like TBDMS in enabling the synthesis of therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).

properties

IUPAC Name

7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4OSi/c1-16-8-10-17(11-9-16)18-14-26(21-19(18)20(23)24-15-25-21)12-7-13-27-28(5,6)22(2,3)4/h8-11,14-15H,7,12-13H2,1-6H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVMOIGQWBIQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine

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